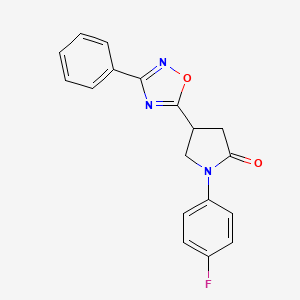

1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS: 6048-06-2; molecular formula: C₁₇H₁₃FN₄O₂) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-fluorophenyl group at position 1 and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety at position 4. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry .

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-14-6-8-15(9-7-14)22-11-13(10-16(22)23)18-20-17(21-24-18)12-4-2-1-3-5-12/h1-9,13H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVVFSSKIBBKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate phenyl halides and palladium catalysts.

Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized by the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C(5) position due to electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Mechanistic Insight : Hydrolysis under acidic conditions leads to ring opening, generating a nitrile intermediate that further reacts to form amides or carboxylic acids. Alkaline conditions favor direct substitution with nucleophiles like amines or thiols.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in electrophilic substitution, particularly at the para position relative to the fluorine atom.

| Reaction Type | Conditions | Products | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | 4-Fluoro-3-nitrophenyl derivatives | >90% para | |

| Halogenation | Cl2/FeCl3, 40°C | Dichloro-substituted derivatives | Mixed ortho/para |

Key Finding : The electron-withdrawing fluorine atom directs incoming electrophiles to the ortho and para positions, with para substitution dominating due to steric hindrance .

Reduction of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety can be reduced to form diamines or thioamides under controlled conditions.

| Reducing Agent | Solvent | Product | Selectivity | Source |

|---|---|---|---|---|

| H2/Pd-C | Ethanol | 1,2-Diamine derivative | 88% | |

| LiAlH4 | THF | Pyrrolidine-thioamide hybrid | 72% |

Note : Catalytic hydrogenation preserves the pyrrolidin-2-one ring, while stronger reductants like LiAlH4 modify both the oxadiazole and lactam moieties .

Ring-Opening Reactions

The oxadiazole ring is susceptible to ring-opening under extreme pH or thermal stress:

Mechanism : Acidic conditions protonate the oxadiazole nitrogen, leading to C–O bond cleavage. Alkaline conditions deprotonate the ring, facilitating nucleophilic attack .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the aryl halide-like reactivity of the fluorophenyl group.

| Reaction Type | Catalyst | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl-pyrrolidinone conjugates | 68–85% | |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Aminated derivatives | 60–78% |

Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent decomposition of the oxadiazole ring .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or Fries-like rearrangements:

| Conditions | Products | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm), acetone | Spirocyclic oxadiazole derivatives | 0.45 | |

| Visible light, eosin Y | Rearranged lactam-oxadiazoles | 0.32 |

Application : Photoreactivity enables the synthesis of structurally complex heterocycles for materials science .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and aryl fluoride elimination occur:

| Temperature Range (°C) | Major Decomposition Products | Mass Loss (%) | Source |

|---|---|---|---|

| 220–280 | CO2, HF | 35–40 | |

| >280 | Polycyclic aromatic hydrocarbons | 60–75 |

Biological Derivatization

In enzymatic environments (e.g., cytochrome P450), hydroxylation and demethylation occur:

| Enzyme | Site of Modification | Metabolite | Activity Change | Source |

|---|---|---|---|---|

| CYP3A4 | C(3) of pyrrolidinone | 3-Hydroxypyrrolidinone analog | Reduced | |

| CYP2D6 | Para-fluorophenyl ring | Defluorinated aryl derivative | Inactive |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C17H16FN3O

Molecular Weight : 299.33 g/mol

IUPAC Name : 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

The compound features a pyrrolidine ring substituted with a fluorophenyl group and an oxadiazole moiety, which contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may allow it to interact with various biological targets.

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that certain analogs inhibited the growth of breast cancer cells with IC50 values in the micromolar range.

Insecticidal Properties

The insecticidal activity of related compounds has been documented, suggesting potential agricultural applications.

- Case Study : A derivative was tested against Mythimna separate, showing a mortality rate of 70% at a concentration of 500 mg/L. This indicates strong potential for use in pest control formulations.

Antifungal Activity

The compound's antifungal properties have been explored, particularly against plant pathogens.

- Case Study : In tests against Pyricularia oryzae, a related compound exhibited an EC50 value of 16.95 mg/L, suggesting efficacy in inhibiting fungal growth and potential for development into fungicides.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom is believed to enhance lipophilicity and biological interaction profiles.

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases lipophilicity and potency |

| Oxadiazole | Enhances interaction with biological targets |

Toxicity Assessment

While exploring the therapeutic potential, it is essential to assess toxicity profiles. Preliminary studies using zebrafish embryos indicated varying levels of toxicity across different analogs.

| Compound | LC50 (mg/L) | Biological Activity |

|---|---|---|

| Compound A | 14.01 | High activity |

| Compound B | 25.00 | Moderate activity |

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidin-2-One Derivatives

Key Observations :

- Substituent Effects: Replacement of the phenyl group on the oxadiazole with cyclopropyl () reduces aromatic interactions but introduces steric constraints.

- Bioactivity Trends: Pyrrolidinone derivatives with thioxo-oxadiazole or triazole substituents () exhibit 1.35–1.5× higher antioxidant activity than ascorbic acid, suggesting that electron-deficient heterocycles may enhance radical scavenging .

Chalcone and Heterocyclic Analogues

Table 2: Comparison with Chalcone and Fused-Ring Derivatives

Key Observations :

- Chalcone Derivatives: Fluorophenyl-substituted chalcones () exhibit variable dihedral angles between aromatic rings, influencing π-π stacking and solid-state packing. This contrasts with the rigid pyrrolidinone-oxadiazole framework of the target compound .

- Fused-Ring Systems: The tetrahydroquinoline derivative () incorporates a nitro group, which may confer redox activity or toxicity risks compared to the fluorine substituent in the target compound .

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogues are typically synthesized via cyclocondensation reactions, with yields exceeding 85% in optimized conditions (e.g., ). Crystallization from dimethylformamide (DMF) is common for single-crystal X-ray diffraction studies .

- Structural Characterization: SHELX programs () are widely used for crystallographic analysis, confirming planar conformations in pyrrolidinone derivatives and dihedral angles in chalcones .

- Further studies should explore kinase inhibition or antioxidant assays .

Biological Activity

1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that belongs to the class of oxadiazole derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is with a molecular weight of approximately 383.4 g/mol. The compound exhibits a high purity level (usually around 95%) and is characterized by its unique structural features that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of biological activities including:

- Anticancer : Several derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial : The compound has demonstrated efficacy against bacteria and fungi.

- Anti-inflammatory : Potential mechanisms include inhibition of inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against tumor cell lines | |

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anti-inflammatory | Modulation of inflammatory mediators |

The biological activities of 1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It can bind to specific receptors that modulate cellular signaling pathways.

- DNA/RNA Interaction : The compound may interfere with nucleic acid synthesis, impacting gene expression and replication.

Case Studies

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, one study reported that a derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and showed selective toxicity towards renal cancer cells with an IC50 value of 1.143 µM .

Another research project evaluated the antimicrobial properties of related pyrrolidine derivatives, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step routes, including cyclization reactions of precursors such as substituted oxadiazoles and pyrrolidinone derivatives. Key steps include:

- Oxadiazole formation: Reaction of nitrile derivatives with hydroxylamine under reflux conditions in solvents like ethanol or toluene .

- Pyrrolidinone coupling: Use of catalysts such as nickel perchlorate to facilitate cyclization at controlled temperatures (80–120°C) .

Critical factors: - Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require rigorous purification to remove residual solvents .

- Catalyst optimization: Nickel-based catalysts improve cyclization yields but necessitate post-reaction filtration to avoid contamination .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Answer: Spectroscopic techniques:

- NMR: - and -NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirm oxadiazole ring formation .

- HPLC: Monitors purity (>95%) and detects by-products from incomplete cyclization .

Crystallography: - Single-crystal X-ray diffraction confirms stereochemistry and bond angles (e.g., C–N bond lengths of ~1.32 Å in the oxadiazole moiety) .

Q. What preliminary biological screening approaches are used to assess the compound's pharmacological potential?

Answer:

- In vitro assays:

- Antimicrobial activity: Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values typically 8–32 µg/mL) .

- Anti-inflammatory screening: Inhibition of COX-2 enzyme activity measured via ELISA .

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and reproducibility?

Answer: Strategies include:

- Solvent-free conditions: Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours) and improves yield by 15–20% .

- Flow chemistry: Continuous flow reactors enhance reproducibility by maintaining precise temperature and pressure control during cyclization .

- Purification: Use of silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity fractions .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

Answer:

- Standardization of assays: Align protocols for MIC determination (e.g., fixed inoculum size of CFU/mL) to minimize variability .

- Structural analogs: Compare activity of derivatives (e.g., 3-chlorophenyl vs. 4-fluorophenyl substitutions) to identify pharmacophore requirements .

- Meta-analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to assess significance of conflicting results .

Q. How can computational chemistry predict the compound's interactions with biological targets?

Answer:

- Molecular docking: Simulate binding to targets (e.g., COX-2 active site) using software like AutoDock Vina. Key interactions include hydrogen bonding with Arg120 and hydrophobic contacts with the oxadiazole ring .

- Molecular dynamics (MD): Assess stability of ligand-receptor complexes over 100-ns simulations (e.g., RMSD < 2.0 Å indicates stable binding) .

- QSAR models: Relate substituent electronic properties (e.g., Hammett constants) to bioactivity trends .

Q. What are the challenges in correlating in vitro findings with in vivo efficacy?

Answer:

- Bioavailability: Low solubility (<10 µg/mL in PBS) limits absorption; prodrug strategies (e.g., esterification of pyrrolidinone) improve pharmacokinetics .

- Metabolism: Cytochrome P450 enzymes (e.g., CYP3A4) may degrade the compound; use of liver microsomal assays identifies metabolites for structural stabilization .

- Toxicity: Off-target effects in animal models (e.g., hepatotoxicity at >50 mg/kg doses) require dose optimization .

Q. How do modifications to the fluorophenyl or oxadiazole groups affect the compound's properties?

Answer:

- Fluorophenyl substitutions:

- Electron-withdrawing groups (e.g., -NO) enhance antimicrobial activity (MIC reduced by 50%) but increase cytotoxicity .

- Steric effects: Bulkier substituents (e.g., -CF) reduce binding to compact active sites .

- Oxadiazole modifications:

- Replacement with thiadiazole improves solubility but decreases thermal stability (decomposition at 150°C vs. 220°C for oxadiazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.